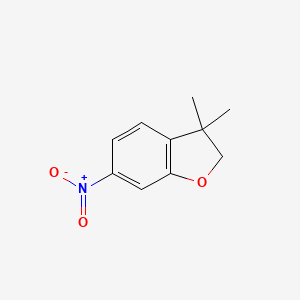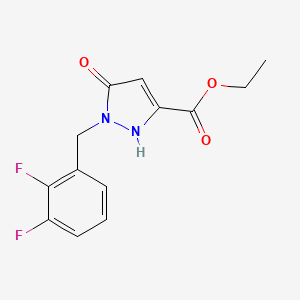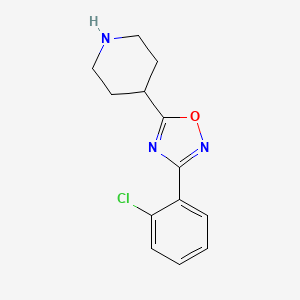![molecular formula C12H21N3O4 B11816322 [(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]乙酸酯是一种复杂的有机化合物,在化学、生物学、医学和工业等多个领域具有潜在的应用。该化合物以其独特的结构为特征,包括一个氨基甲酰基、一个环丁基和一个乙酸酯部分。这些官能团的存在使其具有多样化的化学反应性和在科学研究中的潜在用途。
准备方法
合成路线和反应条件
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]乙酸酯的合成通常涉及多个步骤,从易于获得的起始原料开始。一种常见的合成路线包括以下步骤:
环丁基的形成: 可以通过合适的先驱体的环化反应合成环丁基。
氨基甲酰基的引入: 氨基甲酰基可以通过与适当的胺和碳二亚胺试剂反应引入。
乙酸酯部分的连接: 乙酸酯基团可以通过在碱存在下使用乙酸酐或乙酰氯进行酯化反应连接。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件,以确保稳定的生产质量。
化学反应分析
反应类型
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]乙酸酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以用氧化剂如高锰酸钾或过氧化氢氧化。
还原: 还原反应可以使用还原剂如氢化铝锂或硼氢化钠进行。
取代: 该化合物可以参与亲核取代反应,其中官能团被亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 水溶液中的氢氧化钠。
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]乙酸酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生化探针或抑制剂的潜力。
医学: 探索其在药物开发中的治疗潜力。
工业: 用于生产特种化学品和材料。
作用机制
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]乙酸酯的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并影响生化途径。确切的分子靶标和途径可能根据具体应用和使用环境而异。
相似化合物的比较
类似化合物
丙二酸二乙酯: 丙二酸的二酯,用于有机合成.
谷氨酰胺酶抑制剂,化合物 968: 一种线粒体谷氨酰胺酶的细胞渗透性抑制剂.
甲基铵铅卤化物:
独特性
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]乙酸酯的独特性在于其官能团的特定组合,赋予其独特的化学反应性和潜在应用。其结构允许灵活的修饰,使其成为各种研究和工业目的的宝贵化合物。
属性
分子式 |
C12H21N3O4 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
[(1-carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate |
InChI |
InChI=1S/C12H21N3O4/c1-8(16)19-15(10(17)18-11(2,3)4)12(9(13)14)6-5-7-12/h5-7H2,1-4H3,(H3,13,14) |
InChI 键 |
HSJKFHDCJVEJCI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ON(C(=O)OC(C)(C)C)C1(CCC1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)


![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)



![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)

![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)
![2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)

![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)
